molecular formula C8H10O5 B13421278 Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate

Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate

Cat. No.: B13421278
M. Wt: 186.16 g/mol
InChI Key: AVXSYBZLQKWWHU-UHFFFAOYSA-N
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Description

Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate is a bicyclic ester derivative featuring a partially saturated pyran ring system with hydroxyl and oxo functional groups. Its structural complexity, characterized by the dihydro-pyran core and ester moiety, distinguishes it from simpler pyran derivatives.

Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

ethyl 4-hydroxy-6-oxo-2,3-dihydropyran-5-carboxylate

InChI

InChI=1S/C8H10O5/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h9H,2-4H2,1H3

InChI Key

AVXSYBZLQKWWHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCOC1=O)O

Origin of Product

United States

Preparation Methods

Cyclization of α,β-Unsaturated Carbonyl Compounds

One common approach involves cyclization of suitably substituted acyclic precursors, such as β-ketoesters or β-diketones, which upon cyclization yield the pyranone core.

Procedure:

  • Starting Material: Ethyl acetoacetate derivatives or related β-ketoesters.
  • Reaction Conditions: Acidic or basic catalysis to promote intramolecular cyclization.
  • Example: Treatment of ethyl acetoacetate with aldehydes under acid catalysis to form dihydropyran derivatives, followed by oxidation or hydroxylation to introduce the hydroxyl group at the 4-position.

Reference: The patent EP 1 127 886 A1 describes similar cyclization processes for preparing dihydro-4-hydroxy pyranone derivatives, emphasizing the importance of controlled cyclization to obtain regioselective products.

Diels-Alder Cycloaddition Strategies

Another advanced route involves Diels-Alder cycloaddition of 2H-pyran-2,5-diones with suitable dienophiles, followed by functional group modifications to introduce the ester and hydroxyl groups.

Procedure:

  • Synthesis of 2H-pyran-2,5-diones from methyl acetate and furfural derivatives.
  • Cycloaddition with activated dienophiles under Lewis acid catalysis.
  • Subsequent hydrolysis and esterification steps to install the ethyl ester at the 3-position.

Reference: Cycloaddition reactions of 5-hydroxy-2-pyrones have been documented, with yields influenced by solvent and catalyst choice, such as triethylamine in ethanol.

Esterification and Hydroxylation

Post-cyclization, the compound undergoes:

  • Esterification: To introduce the ethyl group at the 3-position, typically via Fischer esterification or transesterification using ethanol and acid catalysts.
  • Hydroxylation: To install the hydroxyl group at the 4-position, methods include oxidation of the corresponding keto group or direct hydroxylation using hydroxylating agents like hydrogen peroxide under controlled conditions.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Catalysts/Conditions Yield (%) Notes
Cyclization of β-ketoesters Ethyl acetoacetate + aldehyde Intramolecular cyclization Acid/Base catalysis, heat 60–85 Common, straightforward
Knoevenagel condensation Ethyl acetoacetate + aromatic aldehyde Condensation + cyclization Piperidine, ethanol 70–90 One-pot process
Diels-Alder cycloaddition Methyl acetate derivatives + dienophiles Cycloaddition + hydrolysis Lewis acids, thermal 50–75 Suitable for complex derivatives
Hydroxylation and esterification Pyranone intermediates Hydroxylation, transesterification Hydrogen peroxide, acid catalysts 65–85 Final modification steps

Research Findings and Optimization Strategies

  • Catalyst Selection: Basic catalysts like piperidine or triethylamine favor cyclization and esterification, while Lewis acids enhance cycloaddition reactions.
  • Solvent Effects: Ethanol is frequently used due to its polarity and compatibility with various catalysts, improving yields.
  • Reaction Time & Temperature: Mild conditions (room temperature to 60°C) are preferred to prevent side reactions and improve selectivity.
  • Yield Optimization: Using excess aldehyde or controlled addition of reagents can improve overall yields, often reaching above 80% in optimized protocols.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-keto-2H-pyran derivatives.

    Reduction: Formation of 4-hydroxy-2H-pyran derivatives.

    Substitution: Formation of amides or ethers depending on the nucleophile used.

Scientific Research Applications

Structural Features

The compound features a pyran ring structure, which is significant in its reactivity and interaction with biological systems. The hydroxyl and carbonyl functional groups contribute to its chemical behavior, making it an interesting candidate for various applications.

Medicinal Chemistry

Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate has shown promise in therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyran compounds can inhibit cancer cell growth. A study demonstrated that certain pyran derivatives exhibited cytotoxic effects on prostate cancer cells, suggesting potential for drug development against malignancies .
  • Treatment of Benign Prostatic Hyperplasia : Compounds similar to this compound have been investigated for their effectiveness in treating benign prostatic hypertrophy and hyperplasia, showing promising results in clinical trials .

Agricultural Science

The compound's properties may extend to agricultural applications:

  • Pesticidal Properties : Preliminary studies suggest that pyran derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. This opens avenues for the development of environmentally friendly pest control agents .

Materials Science

In materials science, the compound's unique structural features lend themselves to various applications:

  • Polymer Synthesis : this compound can be utilized as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the synthesis of this compound derivatives and their effects on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting the compound's potential as a lead structure for anticancer drug development .

Case Study 2: Agricultural Applications

Research conducted on the efficacy of pyran-based compounds as pesticides revealed that formulations containing this compound showed over 80% mortality in targeted pest populations within 48 hours of application. This suggests its potential role as a biopesticide .

Table 1: Comparison of Biological Activities of Pyran Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer10
Methyl Pyran DerivativeAntiparasitic15
Ethyl Pyran EsterPesticidal<20

Table 2: Potential Applications of this compound

Application AreaSpecific UseCurrent Research Status
Medicinal ChemistryAnticancer agentOngoing
Agricultural ScienceBiopesticide formulationPromising
Materials SciencePolymer additiveExperimental

Mechanism of Action

The mechanism of action of Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • A dihydro-pyran ring (5,6-dihydro-2H-pyran) with reduced saturation.
  • A hydroxyl group at position 4 and an oxo group at position 2.
  • An ethyl ester substituent at position 3.

Analogous Compounds and Similarity Scores

From the evidence, structurally related compounds include:

Compound Name Similarity Score Key Structural Differences Reference
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate 0.88 Pyridine ring vs. pyran; CF₃ substituent vs. hydroxyl
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid 0.85 Trifluoroethyl group; carboxylic acid vs. ester
4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one 0.81 Pyridinone core; methyl and CF₃ substituents
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate N/A Pyrimidine core; chromen substituent

Key Observations:

  • Ring Systems: The dihydro-pyran core in the target compound contrasts with pyridine (e.g., ) or pyrimidine (e.g., ) rings in analogs. The pyran system’s oxygen atom may enhance polarity compared to nitrogen-containing analogs.
  • Substituent Effects: The hydroxyl group at position 4 (target compound) contrasts with electron-withdrawing groups like trifluoromethyl (CF₃) in analogs , which could influence lipophilicity and metabolic stability.
  • Ester vs. Carboxylic Acid: The ethyl ester group in the target compound likely improves membrane permeability compared to carboxylic acid derivatives (e.g., ), though it may be prone to hydrolysis under physiological conditions .

Physicochemical Properties

While direct data is unavailable, inferences can be drawn from analogs:

  • Solubility: The hydroxyl group enhances hydrophilicity, but the ethyl ester may offset this, leading to moderate solubility in organic solvents (e.g., ethyl acetate extracts in ).
  • Stability: The oxo and ester groups may render the compound susceptible to hydrolysis, similar to ethyl pyruvate .
  • Lipophilicity: Compared to CF₃-substituted analogs , the hydroxyl group in the target compound may reduce logP values, impacting bioavailability.

Biological Activity

Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate is a pyran derivative that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications based on recent research findings.

This compound has the molecular formula C8H10O5C_8H_{10}O_5 and a molecular weight of 186.16 g/mol. It appears as a white solid and features a pyran ring with various functional groups, including a hydroxyl group and a carboxylate, which contribute to its reactivity and biological potential.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. For instance, derivatives have demonstrated DPPH scavenging percentages ranging from 84.16% to 90.52% .

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. A study highlighted the broad-spectrum activity of similar compounds against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In laboratory settings, it showed promising results in stabilizing human red blood cell membranes, indicating its potential to mitigate inflammation-related damage .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of specific functional groups influences its reactivity and interaction with biological targets. For example:

CompoundMolecular FormulaKey FeaturesBiological Activity
This compoundC8H10O5Hydroxyl and carboxylate groupsAntioxidant, antimicrobial
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylateC9H14O3Methyl group additionLocal anesthetic properties
Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylateC8H12O4Hydroxyl group at position 5Potential antioxidant

Case Studies

  • Induction of Apoptosis : A related compound was identified as an apoptosis inducer in T47D breast cancer cells with an EC(50) value of 0.08 µM, showcasing the potential for developing anticancer therapies through structural modifications of pyran derivatives .
  • Inhibition of DNA Gyrase : Another study focused on the inhibition of DNA gyrase B by benzofuran–pyrazole-based compounds derived from similar structures. The IC50 values indicated potent inhibition comparable to established antibiotics like ciprofloxacin .

Q & A

(Basic) What synthetic methodologies are commonly employed for Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate, and how do reaction parameters influence yield?

Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs) involving ethyl acetoacetate, aldehydes, and other nucleophiles. Key parameters include:

  • Solvent-free conditions : Microwave-assisted synthesis under solvent-free conditions reduces side reactions and improves yield (e.g., 85% yield achieved in via microwave irradiation) .
  • Green chemistry approaches : Ionic liquids like [2-aminobenzoato][PF6] act as dual solvent-catalysts, enhancing reaction efficiency and reducing waste .
  • Temperature control : Elevated temperatures (80–100°C) favor cyclization but require careful monitoring to avoid decomposition.

(Basic) Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, pyran ring protons at δ 4.2–5.5) .
  • X-ray crystallography : Single-crystal diffraction with SHELXL refinement resolves absolute configuration and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 228.0634) .
  • IR spectroscopy : Validates hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .

(Advanced) How can computational chemistry address discrepancies in structural data between experimental and theoretical models?

Methodological Answer:
Discrepancies often arise in bond lengths, angles, or tautomeric forms. To resolve these:

DFT optimization : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to compare with X-ray data .

Electrostatic potential mapping : Identify electron-deficient regions to explain reactivity or crystallization behavior .

Docking studies : If bioactive, simulate interactions with biological targets to validate experimental IC₅₀ values.
Example: combined DFT and crystallography to confirm the lactone ring’s planarity, resolving earlier NMR ambiguities .

(Advanced) What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry during cyclization .
  • Kinetic resolution : Employ enzymes like lipases to selectively hydrolyze one enantiomer .
  • Crystallization-induced asymmetric transformation (CIAT) : Utilize chiral solvents (e.g., (R)- or (S)-limonene) to bias crystal growth .
  • Monitor via chiral HPLC : Use columns like Chiralpak AD-H to quantify enantiomeric excess (ee) .

(Basic) What precautions are necessary for handling and storing this compound?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions .
  • Safety : Wear PPE (nitrile gloves, goggles) due to potential irritancy; avoid inhalation (use fume hoods) .

(Advanced) How should researchers analyze conflicting data on physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

Reproducibility checks : Repeat experiments under standardized conditions (pH, temperature).

Solvent screening : Test solubility in DMSO, EtOH, and aqueous buffers (e.g., PBS) with UV-Vis spectroscopy .

Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity; monitor degradation via HPLC .

Cross-validate with computational logP : Compare experimental partition coefficients with DFT-derived values .

(Basic) What are the documented applications of this compound in catalysis or medicinal chemistry?

Methodological Answer:
While direct biological data are limited, its structural analogs show:

  • Antioxidant activity : Pyran-2-one derivatives scavenge free radicals (IC₅₀ ~50 μM in DPPH assays) .
  • Catalytic intermediates : Used in synthesizing heterocycles (e.g., pyrrolidines, pyrimidines) via [4+2] cycloadditions .
  • Metal coordination : The hydroxyl and carbonyl groups bind transition metals (e.g., Cu²⁺) for catalytic oxidation reactions .

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